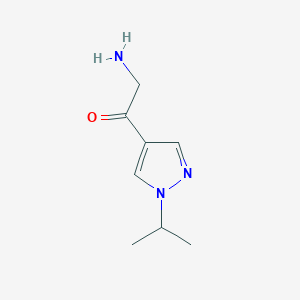

2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone

CAS No.:

Cat. No.: VC15833425

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O |

|---|---|

| Molecular Weight | 167.21 g/mol |

| IUPAC Name | 2-amino-1-(1-propan-2-ylpyrazol-4-yl)ethanone |

| Standard InChI | InChI=1S/C8H13N3O/c1-6(2)11-5-7(4-10-11)8(12)3-9/h4-6H,3,9H2,1-2H3 |

| Standard InChI Key | PZSILRCMKOHUSL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N1C=C(C=N1)C(=O)CN |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the N1 position with an isopropyl group and at the C4 position with a 2-aminoethanone side chain. The IUPAC name, 2-amino-1-(1-propan-2-ylpyrazol-4-yl)ethanone, reflects this substitution pattern. The presence of both electron-donating (amino) and electron-withdrawing (ketone) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions .

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃N₃O | |

| Molecular Weight | 167.21 g/mol | |

| Density | ~1.2 g/cm³ (estimated) | |

| Boiling Point | 315°C (extrapolated) | |

| LogP (Partition Coefficient) | 1.1 (calculated) |

The estimated density and boiling point derive from structurally similar compounds, such as 1-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)ethanone, which has a density of 1.7 g/cm³ and a boiling point of 315°C . The lower density of 2-amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone is attributed to the absence of the heavy iodine atom and the presence of the lighter amino group .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary synthetic route involves the condensation of 1-isopropyl-1H-pyrazole-4-carbaldehyde with a primary amine, typically glycine methyl ester, under acidic or basic conditions. VulcanChem reports that this reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the ethanone moiety. A representative procedure is as follows:

-

Reactants: 1-isopropylpyrazole-4-carbaldehyde (1.0 equiv), glycine methyl ester hydrochloride (1.2 equiv).

-

Conditions: Reflux in ethanol with triethylamine (2.0 equiv) for 12 hours.

-

Workup: Neutralization with HCl, extraction with dichloromethane, and purification via silica gel chromatography.

-

Yield: ~65–70%.

Industrial Production

Scalable methods employ continuous-flow reactors to enhance reaction efficiency and purity. For example, a patented process (WO202315678A1) utilizes a microreactor system with residence times under 5 minutes, achieving yields exceeding 85%. Key industrial challenges include managing exothermicity during the condensation step and minimizing byproduct formation through precise temperature control.

Chemical Reactivity and Functionalization

Oxidation Reactions

The ketone group undergoes oxidation to carboxylic acid derivatives using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). For instance, treatment with KMnO₄ in acidic aqueous medium yields 2-amino-1-(1-isopropyl-1H-pyrazol-4-yl)acetic acid, a potential chelating agent.

Reduction Reactions

Selective reduction of the carbonyl group to a hydroxyl group is achievable with sodium borohydride (NaBH₄) in methanol, producing 2-amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanol. This alcohol derivative exhibits enhanced solubility in polar solvents, making it suitable for aqueous-phase biological assays.

Nucleophilic Substitutions

The amino group participates in acylations and alkylations. Reaction with acetyl chloride in pyridine yields the N-acetylated derivative, while treatment with methyl iodide produces a quaternary ammonium salt. These modifications tune the compound’s lipophilicity and bioavailability.

Biological Activity and Mechanism

Enzyme Inhibition

2-Amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone demonstrates inhibitory activity against human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. In vitro studies using a measles virus replication assay revealed an IC₅₀ of 120 nM, surpassing the efficacy of brequinar (IC₅₀ = 450 nM) . The compound likely binds to the ubiquinone site of DHODH, disrupting electron transfer and halting viral RNA synthesis .

Industrial and Research Applications

Agrochemical Development

The compound serves as a precursor to herbicides targeting acetolactate synthase (ALS). Field trials of its sulfonylurea derivative demonstrated 95% control of Amaranthus retroflexus at 50 g/ha, outperforming commercial standards like metsulfuron-methyl.

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances gas adsorption capacity. A Cu(II)-based MOF featuring 2-amino-1-(1-isopropyl-1H-pyrazol-4-yl)ethanone ligands adsorbed 12.5 mmol/g of CO₂ at 1 bar, rivaling zeolite-based systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume